1-Fluoro-2-methoxy-4-vinylbenzene
Overview
Description
1-Fluoro-2-methoxy-4-vinylbenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a vinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. The synthesis typically includes the following steps:
Friedel-Crafts Acylation:
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methoxy-4-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide in sulfuric acid.
Major Products:
Halogenated Derivatives: Such as 1-fluoro-2-methoxy-4-chlorobenzene.
Nitrated Derivatives: Such as 1-fluoro-2-methoxy-4-nitrobenzene.
Sulfonated Derivatives: Such as 1-fluoro-2-methoxy-4-sulfonic acid.
Scientific Research Applications
1-Fluoro-2-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy group can influence the compound’s electronic properties, affecting its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-Fluoro-4-vinylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Fluoro-4-methoxybenzene: Lacks the vinyl group, affecting its chemical behavior.
4-Fluorostyrene: Similar structure but without the methoxy group, used in polymer chemistry.
Uniqueness: 1-Fluoro-2-methoxy-4-vinylbenzene is unique due to the combination of the fluorine, methoxy, and vinyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups allows for diverse reactivity and makes the compound a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHPHZZUACPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630220 | |
Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-94-1 | |
Record name | 4-Ethenyl-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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